5-Pyridin-2-ylfuran-2-carboxylic acid;hydrochloride
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Overview
Description
5-Pyridin-2-ylfuran-2-carboxylic acid;hydrochloride is a chemical compound with the molecular formula C10H7NO3·HCl and a molecular weight of 225.63 g/mol . It is a heterocyclic compound that contains both pyridine and furan rings, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Pyridin-2-ylfuran-2-carboxylic acid;hydrochloride typically involves the reaction of pyridine derivatives with furan derivatives under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction, which allows for the formation of the carbon-carbon bond between the pyridine and furan rings .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions, but with optimized conditions to increase yield and purity. The reaction is typically carried out in a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures and under an inert atmosphere to prevent oxidation .
Chemical Reactions Analysis
Types of Reactions
5-Pyridin-2-ylfuran-2-carboxylic acid;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: Both the pyridine and furan rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine and furan derivatives depending on the reagents used.
Scientific Research Applications
5-Pyridin-2-ylfuran-2-carboxylic acid;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 5-Pyridin-2-ylfuran-2-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
5-Pyridin-2-ylfuran-2-carboxylic acid: The parent compound without the hydrochloride salt.
2-Pyridylfuran: A similar compound with a different substitution pattern on the furan ring.
Furan-2-carboxylic acid: A simpler compound with only the furan ring and carboxylic acid group
Uniqueness
5-Pyridin-2-ylfuran-2-carboxylic acid;hydrochloride is unique due to its combination of pyridine and furan rings, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-pyridin-2-ylfuran-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3.ClH/c12-10(13)9-5-4-8(14-9)7-3-1-2-6-11-7;/h1-6H,(H,12,13);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBOWTUPSANFMMA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=C(O2)C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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